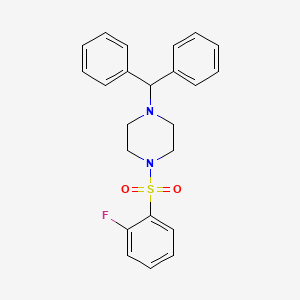![molecular formula C12H9FN4O2S B2516169 N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1359604-46-8](/img/structure/B2516169.png)
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, also known as 'FTY720', is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1992 by a team of researchers at the University of Munich, Germany. Since then, FTY720 has been the subject of numerous scientific investigations, which have explored its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Antibacterial Activity
The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties. Researchers have characterized these compounds using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among the tested compounds, compound 2e demonstrated excellent antibacterial activity, comparable to the first-line agent ampicillin. It exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli . These findings highlight the potential of this compound as a new antimicrobial agent.
Antifungal and Insecticidal Properties
While the primary focus has been on antibacterial activity, it’s worth exploring the antifungal and insecticidal potential of triazolo[4,3-a]pyrazine derivatives. Further research could elucidate their effects on fungal pathogens and insect pests, contributing to the development of novel agents for crop protection and disease management .
Anticancer Applications
Although not extensively studied, derivatives of triazolo[4,3-a]pyrazine may exhibit anticancer properties. For instance, certain compounds bearing 4-oxo-pyridazinone moieties were evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Compound 22i showed significant potential, warranting further investigation . Understanding the underlying mechanisms and optimizing the structure could lead to targeted anticancer therapies.
Antimalarial Drug Development
Virtual libraries of novel triazolo[4,3-a]pyridines with sulfonamide fragments have been designed for antimalarial drug development. These compounds hold promise as potential antimalarial agents, and their synthesis and biological evaluation are ongoing . Investigating their efficacy against Plasmodium species could contribute to combating malaria.
Functional Materials
Nitrogen-containing heterocycles often serve as building blocks for functional materials. Investigating the use of triazolo[4,3-a]pyrazine derivatives in materials science (e.g., sensors, catalysts, polymers) could yield innovative applications.
作用機序
Target of Action
The primary target of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the enzyme falcipain-2 . Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with falcipain-2, inhibiting its function . This inhibition prevents the degradation of human haemoglobin by P. falciparum, which is essential for the parasite’s survival .
Biochemical Pathways
The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin degradation in P. falciparum . This disruption hinders the growth of the parasite, particularly at the trophozoite stage of its development, when falcipain-2 plays a significant role .
Pharmacokinetics
falciparum in vitro suggests that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular effect of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide’s action is the inhibition of falcipain-2 . On a cellular level, this results in the death of P. falciparum due to the disruption of haemoglobin degradation .
Action Environment
The action, efficacy, and stability of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be influenced by various environmental factors These could include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature.
特性
IUPAC Name |
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-3-5-10(6-4-9)16-20(18,19)11-2-1-7-17-8-14-15-12(11)17/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVNIFXWTVUIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

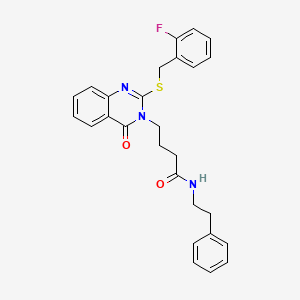
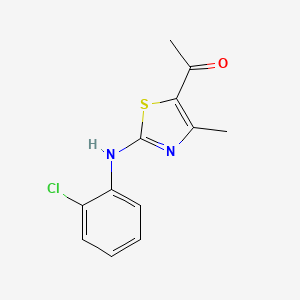

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)

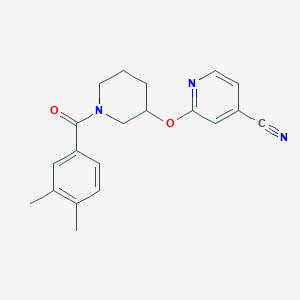
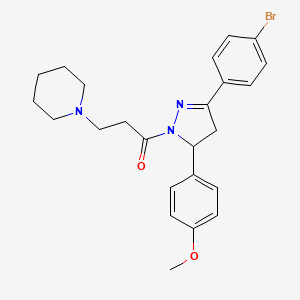

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)
